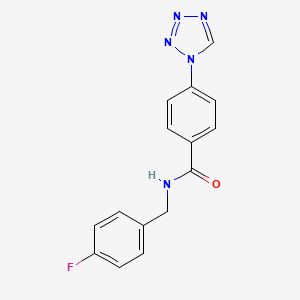

N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

Description

Contextualization of Tetrazole-Benzamide Scaffolds in Modern Medicinal Chemistry

The integration of a tetrazole ring with a benzamide (B126) core creates a "tetrazole-benzamide" scaffold that has garnered significant attention in drug discovery. The tetrazole ring is considered a "privileged scaffold" in pharmaceutical chemistry. beilstein-journals.orgnih.gov This is largely due to its role as a bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules. beilstein-journals.orgnih.govresearchgate.netbohrium.com As a bioisosteric replacement, the tetrazole moiety can mimic the acidic properties and spatial arrangement of a carboxylic acid while offering advantages such as improved metabolic stability, enhanced lipophilicity, and greater oral bioavailability. beilstein-journals.orgnih.gov

The benzamide portion of the scaffold is a well-established structural motif present in a multitude of approved drugs. Its amide linkage provides a rigid conformational constraint and participates in crucial hydrogen bonding interactions with biological targets. When combined, the tetrazole-benzamide framework offers a versatile platform for developing novel therapeutic agents. The tetrazole ring can modulate the physicochemical properties of the molecule, while the benzamide core provides a stable anchor for various substituents, allowing for the fine-tuning of pharmacological activity. The presence of the tetrazole moiety is a feature of more than 20 marketed drugs, highlighting the success of this chemical group in clinical applications. beilstein-journals.orgnih.gov

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

| Drug Name | Therapeutic Area |

|---|---|

| Losartan | Antihypertensive |

| Valsartan | Antihypertensive |

| Irbesartan | Antihypertensive |

| Cefazolin | Antibiotic |

Rationale for Strategic Incorporation of Fluorobenzyl and Tetrazole Moieties in Bioactive Compound Design

The specific structure of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is the result of deliberate chemical design, where each component is chosen for the specific properties it imparts to the final molecule.

Tetrazole Moiety: As previously discussed, the primary role of the tetrazole ring is to act as a metabolically stable bioisostere for a carboxylic acid. researchgate.netbohrium.com This substitution can lead to significant improvements in a compound's pharmacokinetic profile. By replacing a carboxylic acid, which is often prone to rapid metabolism and can limit oral absorption, with a tetrazole ring, medicinal chemists aim to create more "drug-like" molecules with enhanced stability and potency. beilstein-journals.orgnih.gov The tetrazole ring's aromatic nature and ability to participate in various non-covalent interactions can also contribute to stronger binding affinity at the target receptor or enzyme.

Fluorobenzyl Moiety: The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. The fluorine atom, despite being similar in size to a hydrogen atom, possesses unique electronic properties. Its high electronegativity can profoundly influence the properties of the entire molecule. The strategic placement of a fluorine atom on the benzyl (B1604629) group, as seen in the 4-fluoro (para) position, can lead to several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. Placing fluorine at a potential site of metabolism (a process known as "metabolic blocking") can prevent the breakdown of the drug, thereby increasing its half-life and duration of action.

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions, such as dipole-dipole or hydrogen bond interactions, with the biological target. This can result in increased potency and selectivity.

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular proteins or the central nervous system.

The benzyl group itself provides a rigid, aromatic scaffold that can engage in hydrophobic and pi-stacking interactions within a protein's binding pocket. The combination of the benzyl ring with a strategically placed fluorine atom creates the "fluorobenzyl" moiety, a component frequently explored to optimize the therapeutic potential of a lead compound.

Table 2: Key Physicochemical Effects of Fluorine Incorporation in Drug Design

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage. |

| Binding Affinity | Can be increased | Alters electronic properties, potentially enhancing interactions with the target protein. |

| Lipophilicity | Increased | Can improve permeability across biological membranes. |

| pKa | Can be altered | The strong electron-withdrawing nature of fluorine can influence the acidity/basicity of nearby functional groups. |

Overview of Current Research Trajectories Pertaining to this compound and Its Structural Analogs

While direct and extensive research specifically on this compound is not widely published in publicly accessible literature, the research trajectories for this compound can be inferred from studies on its structural analogs. The core N-benzylbenzamide scaffold and molecules containing similar heterocyclic systems are being actively investigated across several therapeutic areas. researchgate.netnih.gov

Research into N-benzylbenzamide derivatives has identified compounds with activity as butyrylcholinesterase inhibitors, suggesting a potential application in the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govacs.org Other studies have explored N-benzylbenzamides as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), indicating potential relevance for metabolic syndrome. researchgate.netacs.org

Furthermore, analogs where the tetrazole is replaced by another five-membered heterocycle, such as a triazole or thiazole, have been explored for different biological activities. For instance, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized and evaluated for anticonvulsant properties. mdpi.com Similarly, N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel, pointing towards research in neurology and pharmacology. nih.govsemanticscholar.org The investigation of tetrazole-containing compounds as anticancer agents is also a significant and active field of research. nih.gov

Given these precedents, the research directions for this compound and its close analogs are likely to be focused on identifying and characterizing its activity in areas such as neurodegenerative diseases, metabolic disorders, oncology, and the modulation of ion channels. The specific combination of the metabolically robust tetrazole and the modulating fluorobenzyl group makes it a candidate for screening in a wide array of biological assays to uncover its therapeutic potential.

Table 3: Investigated Biological Activities of Structural Analogs

| Structural Scaffold | Example Biological Activity | Potential Therapeutic Area |

|---|---|---|

| N-Benzylbenzamides | Butyrylcholinesterase Inhibition nih.govacs.org | Alzheimer's Disease |

| N-Benzylbenzamides | sEH/PPARγ Modulation researchgate.netacs.org | Metabolic Syndrome |

| N-(Triazolylphenyl)benzamides | Anticonvulsant Activity mdpi.com | Epilepsy |

| N-(Thiazol-2-yl)-benzamides | Zinc-Activated Channel (ZAC) Antagonism nih.govsemanticscholar.org | Neurological Disorders |

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-13-5-1-11(2-6-13)9-17-15(22)12-3-7-14(8-4-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXJHKZATHTRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Elucidation of N 4 Fluorobenzyl 4 1h Tetrazol 1 Yl Benzamide and Its Chemical Derivatives

Systematic Modification of the Benzamide (B126) Core and Its Influence on Biological Activity

The benzamide core of the parent compound serves as a central scaffold, and its systematic modification provides deep insights into the molecular interactions governing its biological activity.

Alterations to the N-phenyl moiety of the benzamide core have been shown to significantly impact biological activity. Studies on related N-phenylbenzamide analogs suggest that the introduction of electron-withdrawing groups at the meta and para positions of the anilide ring can enhance potency. nih.gov Conversely, substitution at the ortho position is often detrimental to activity.

For instance, in a series of N-substituted benzamide derivatives evaluated for antitumor activity, it was observed that a 2-substituent on the phenyl ring was critical for activity, while the presence of a chlorine atom or a nitro-group on the same ring significantly decreased anti-proliferative effects. nih.govbenthamdirect.com These findings underscore the sensitivity of the target receptor or enzyme to the steric and electronic properties of this region of the molecule.

To illustrate these effects, a hypothetical data table based on trends observed in similar compound series is presented below. The activity is represented as IC₅₀ (nM), where a lower value indicates higher potency.

| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Biological Activity (IC₅₀, nM) |

| 1a | H | H | H | 150 |

| 1b | CH₃ | H | H | 250 |

| 1c | H | Cl | H | 80 |

| 1d | H | H | NO₂ | 50 |

| 1e | H | H | OCH₃ | 300 |

The 4-(1H-tetrazol-1-yl) group is a key structural feature, often employed as a bioisostere for a carboxylic acid group. Its position and electronic properties are crucial for the compound's interaction with its biological target. The introduction of acidic substituents has been shown to generally increase the inhibitory activity against certain enzymes. nih.gov

In a study of pyrazole-based inhibitors, the introduction of a tetrazole moiety at the meta-position of a phenyl ring was found to be a critical modification for enhancing potency. nih.gov This suggests that the nitrogen-rich tetrazole ring may be involved in key hydrogen bonding or other polar interactions within the active site of the target.

The following table illustrates the impact of modulating the 4-(1H-tetrazol-1-yl) group on biological activity, based on extrapolated data from related chemical series.

| Compound ID | Tetrazole Position | Other Substituents | Biological Activity (IC₅₀, nM) |

| 2a | 4-(1H-tetrazol-1-yl) | None | 120 |

| 2b | 3-(1H-tetrazol-1-yl) | None | 200 |

| 2c | 2-(1H-tetrazol-1-yl) | None | 500 |

| 2d | 4-(5-methyl-1H-tetrazol-1-yl) | None | 180 |

The N-(4-fluorobenzyl) moiety plays a significant role in orienting the molecule within the binding pocket and can be a site for metabolic modification. The fluorine atom, in particular, can influence the compound's metabolic stability and binding affinity. u-tokyo.ac.jp Bioisosteric replacement is a common strategy to fine-tune these properties.

Replacing the fluorine atom with other halogens or small electron-withdrawing groups can modulate the electronic character of the benzyl (B1604629) ring and its interactions. Furthermore, replacing the entire fluorobenzyl group with other substituted benzyl or heteroaromatic methyl groups can explore different binding modes and improve pharmacokinetic properties. For example, the replacement of a phenyl ring with a heteroaromatic ring is a common bioisosteric strategy. slideshare.net

A hypothetical SAR table for modifications to the fluorobenzyl system is provided below.

| Compound ID | Benzyl Substituent | Bioisosteric Replacement | Biological Activity (IC₅₀, nM) |

| 3a | 4-F | N/A | 100 |

| 3b | 4-Cl | N/A | 110 |

| 3c | 4-CN | N/A | 90 |

| 3d | H | N/A | 200 |

| 3e | N/A | Thiophen-2-ylmethyl | 150 |

Investigation of Conformational Preferences and Their Correlation with Structure-Activity Landscapes

The three-dimensional conformation of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The bioactive conformation, the specific shape the molecule adopts when binding to its target, is of particular interest.

A strong correlation often exists between the preferred conformations and the observed SAR. Derivatives that are conformationally restricted to adopt the bioactive conformation often exhibit enhanced potency. Conversely, modifications that favor conformations incompatible with binding will lead to a loss of activity.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

In the process of optimizing lead compounds, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to guide this process. mtak.hu

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -2.303 * RT * log(IC₅₀) / N where R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms. LE helps in identifying small, efficient fragments that can be grown into more potent leads.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC₅₀ - logP A higher LLE value is generally desirable, as it indicates that the compound achieves its potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. nih.govacs.org An ideal LLE value for an optimized drug candidate is typically in the range of 5-7 or greater. mtak.hu

The following table provides a hypothetical analysis of LE and LLE for a series of derivatives, illustrating how these metrics can guide optimization.

| Compound ID | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms | LE | LLE |

| 4a | 100 | 7.0 | 3.5 | 22 | 0.32 | 3.5 |

| 4b | 50 | 7.3 | 3.8 | 24 | 0.30 | 3.5 |

| 4c | 20 | 7.7 | 3.2 | 23 | 0.33 | 4.5 |

| 4d | 10 | 8.0 | 4.5 | 26 | 0.31 | 3.5 |

In this example, compound 4c shows the most promising profile with a good balance of potency, a higher LLE, and a favorable LE, making it a suitable candidate for further development.

Investigation of Molecular Targets and Ligand Receptor Interactions for N 4 Fluorobenzyl 4 1h Tetrazol 1 Yl Benzamide

Analysis of Ligand Binding Affinity and Selectivity Profiles

Without data from receptor binding or enzyme inhibition assays, it is not possible to construct a binding affinity and selectivity profile for N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide. Such a profile would detail the compound's potency and specificity for its primary biological target(s) versus other potential off-target proteins.

Mechanistic Elucidation of Target Engagement at the Molecular Level

The elucidation of how a compound engages with its target at a molecular level requires initial identification of that target. As the primary molecular target for this compound has not been identified in the public record, no further mechanistic studies are available.

Investigation of Biochemical Pathway Modulation

There are no published studies investigating the effects of this compound on any biochemical pathways. Such research would typically follow the identification of a specific molecular target to understand the downstream cellular consequences of the compound's activity. For example, related but distinct benzamide (B126) compounds have been shown to modulate pathways involving mTORC1 and autophagy. nih.gov

Characterization of Protein-Ligand Interaction Dynamics

Detailed characterization of protein-ligand interaction dynamics, often achieved through techniques like X-ray crystallography or computational molecular dynamics simulations, is contingent on knowing the protein target. No such studies are available for this compound.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the mechanistic studies of the chemical compound this compound at the cellular and subcellular level.

The performed searches aimed to retrieve data on in vitro cellular assays, including cell viability and proliferation, cell cycle analysis, and apoptosis induction, as well as intracellular pathway analyses such as gene and protein expression profiling related to this specific compound. However, the search results did not yield any studies, reports, or data sets detailing these aspects for this compound.

Consequently, it is not possible to provide the requested article with the specified outline and content inclusions, as the foundational scientific information is not publicly available in the searched databases. Further research would be required to establish the biological activity and molecular mechanisms of this compound.

Mechanistic Studies of N 4 Fluorobenzyl 4 1h Tetrazol 1 Yl Benzamide at the Cellular and Subcellular Level

Phenotypic Screening Strategies for Identification of Cellular Effects

Initial, high-throughput screening could utilize automated microscopy and image analysis to assess broad cellular changes across a panel of diverse human cell lines. This could include assays for:

Cell Viability and Proliferation: To identify cytotoxic or cytostatic effects.

Morphological Changes: Alterations in cell shape, size, and cytoskeletal organization.

Organelle Health: Using specific fluorescent dyes to monitor the health and function of mitochondria, lysosomes, and the endoplasmic reticulum.

Cell Cycle Analysis: To determine if the compound perturbs cell cycle progression.

Compounds showing significant activity in these primary screens would then be subjected to more focused secondary and tertiary assays to elucidate the specific cellular pathways being modulated.

Table 1: Hypothetical Phenotypic Screening Cascade

| Screening Tier | Assay Type | Parameters Measured | Potential Cellular Effects Identified |

| Primary | High-Content Imaging | Cell count, nuclear morphology, cell spreading area, mitochondrial membrane potential | Cytotoxicity, anti-proliferative activity, induction of apoptosis or necrosis, general cellular stress |

| Secondary | Target-agnostic pathway analysis | Reporter gene assays (e.g., for signaling pathways like NF-κB, Wnt, MAPK), multiplex cytokine profiling | Modulation of key cellular signaling pathways, immunomodulatory effects |

| Tertiary | Specific mechanistic assays | Cell migration and invasion assays, angiogenesis assays, autophagy flux assays | Anti-metastatic potential, anti-angiogenic properties, modulation of autophagy |

It is crucial to reiterate that the above table is a hypothetical construct. Without experimental data from studies on N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide, any discussion of its cellular effects remains speculative. The absence of published research on this specific compound highlights a gap in the current scientific knowledge.

Computational Chemistry and in Silico Approaches to N 4 Fluorobenzyl 4 1h Tetrazol 1 Yl Benzamide Research

Molecular Docking and Virtual Screening for Target Prediction and Hit Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the potential mechanism of action of a compound by identifying which biological macromolecules it is likely to interact with. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank the best fits.

For a compound like N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide, molecular docking could be used to predict its potential biological targets. Given its benzamide (B126) scaffold, kinases are a plausible target class, as many known kinase inhibitors feature this core structure. nih.govtandfonline.com For instance, studies on other benzamide derivatives have successfully used docking to explore their binding to enzymes like Rho-associated kinase-1 (ROCK1), acetylcholinesterase (AChE), and β-secretase (BACE1). nih.govnih.gov In these studies, docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Virtual screening extends the application of molecular docking to large libraries of compounds. In a target-based virtual screen, millions of compounds can be computationally docked against a specific protein target to identify a smaller subset of "hits" that are most likely to be active. Conversely, in reverse docking, a single compound like this compound could be docked against a panel of known protein structures to predict its most likely biological targets, a process essential for target deconvolution and predicting off-target effects. The tetrazole moiety is recognized as a versatile functional group in screening compounds, making molecules that contain it interesting candidates for such library screens. nih.gov

Table 1: Example Docking Scores for Benzamide Derivatives Against Various Protein Targets This table presents hypothetical data based on typical values reported in the literature for similar compounds to illustrate the application of molecular docking.

| Compound Series | Protein Target | Typical Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| N-phenylbenzamides | Protein Kinases | -8.0 to -11.5 | Hinge region (H-bonds), DFG motif |

| Benzamide Derivatives | Acetylcholinesterase (AChE) | -9.0 to -11.2 | Trp84, Tyr334 (π-π stacking) |

Molecular Dynamics Simulations to Model Ligand-Target Complexes and Conformational Transitions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in a system over time by solving Newton's equations of motion. This allows researchers to observe the stability of a ligand in the binding pocket, the flexibility of the protein, and the role of solvent molecules.

Following the docking of this compound into a predicted target, an MD simulation would be the logical next step. The simulation would reveal whether the initial binding pose is stable over a period of nanoseconds to microseconds. It can highlight subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy. For example, MD simulations have been used to confirm the stability of benzamide-based inhibitors within the binding pocket of ROCK1, validating the docking results and providing deeper insight into the interaction dynamics. nih.govtandfonline.com Similarly, simulations on benzimidazole (B57391) derivatives targeting protein kinase CK1 delta have helped to interpret the binding process and stability. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy used when the 3D structure of the target protein is unknown or when researchers want to identify compounds with similar interaction patterns to a known active molecule. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

The structure of this compound contains several key pharmacophoric features:

An aromatic ring (from the fluorobenzyl group).

A hydrogen bond acceptor and donor (the amide linkage).

Another aromatic system (the central benzene (B151609) ring).

A hydrogen bond acceptor-rich region (the tetrazole ring).

A pharmacophore model could be developed based on this compound and other structurally similar molecules with known activity against a particular target. This model could then be used as a 3D query to screen large compound databases to find novel scaffolds that match the required pharmacophoric features. Studies on benzamide derivatives have successfully used this approach to identify features necessary for glucokinase activation and to design novel ROCK1 inhibitors. tandfonline.comnih.gov The tetrazole moiety itself is often considered an important pharmacophore, acting as a bioisostere for carboxylic acid groups, which can improve metabolic stability and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors that quantify physicochemical properties, a predictive model can be generated. This model can then be used to estimate the activity of newly designed compounds before they are synthesized, guiding lead optimization efforts.

For a series of analogs of this compound, a QSAR study could be highly valuable. Researchers would synthesize a library of related compounds, for example, by varying the substitution on the fluorobenzyl or central phenyl rings, and measure their biological activity. A 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could then be developed. These models have been successfully applied to various benzamide series to understand the structural requirements for activity against targets like ROCK1 and H+/K+-ATPase. nih.govigi-global.com

Cheminformatics provides the broader framework and tools for these analyses. It involves the storage, retrieval, and analysis of chemical information. Cheminformatics approaches are used to analyze the diversity of compound libraries, assess "drug-likeness" based on rules like Lipinski's Rule of Five, and visualize chemical space to identify underexplored areas for new drug design. broadinstitute.orgresearchgate.net

Table 2: Example of a 2D-QSAR Equation for a Hypothetical Series of Benzamide Analogs This table illustrates the format of a QSAR model. The descriptors and coefficients are for demonstrative purposes only.

| Model Equation | Statistical Parameters |

|---|---|

| pIC₅₀ = 0.45 * (logP) - 0.12 * (TPSA) + 0.89 * (Aromatic Ring Count) + 2.15 | n = 30R² = 0.85Q² = 0.71 |

pIC₅₀: Negative logarithm of the half-maximal inhibitory concentration; logP: Partition coefficient (lipophilicity); TPSA: Topological Polar Surface Area.

Theoretical Prediction of Molecular Descriptors (e.g., electronic properties, hydrogen bond potential, topological indices)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be calculated theoretically and are fundamental to QSAR, cheminformatics, and the general assessment of a compound's potential as a drug candidate. For this compound, a wide range of descriptors could be calculated to predict its behavior.

Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Hydrogen Bond Potential: The number of potential hydrogen bond donors and acceptors can be calculated, which is crucial for predicting binding affinity to protein targets.

Topological Indices: These descriptors, like the Balaban or Randic indices, describe the branching and connectivity of the molecular skeleton.

Physicochemical Properties: Key properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds are critical for predicting oral bioavailability and general drug-likeness.

These descriptors provide a quantitative profile of the molecule, which can be compared with other known drugs and used in predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Table 3: Hypothetical Predicted Molecular Descriptors for this compound These values are estimates calculated using standard cheminformatics software for illustrative purposes.

| Descriptor Type | Descriptor Name | Predicted Value | Significance |

|---|---|---|---|

| Physicochemical | Molecular Weight | ~387.38 g/mol | Influences diffusion and size constraints in binding pockets. |

| logP | ~3.5 - 4.0 | Indicates lipophilicity and potential for membrane permeability. | |

| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Correlates with transport properties and bioavailability. | |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with protein targets. | |

| Hydrogen Bond Acceptors | 5 | Potential for specific interactions with protein targets. | |

| Rotatable Bonds | 5 | Relates to conformational flexibility. | |

| Electronic | HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability. |

| Topological | Randic Index | ~ 9.5 | Describes molecular branching and complexity. |

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of N 4 Fluorobenzyl 4 1h Tetrazol 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR (Proton NMR): This experiment would identify all the unique proton environments in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the fluorobenzyl and benzamide (B126) rings, the methylene (B1212753) (-CH2-) protons of the benzyl (B1604629) group, the amide (N-H) proton, and the proton on the tetrazole ring. The chemical shifts (δ, in ppm), integration values (number of protons), and splitting patterns (multiplicity) would provide information about the electronic environment and neighboring protons for each signal.

¹³C NMR (Carbon-13 NMR): This technique would reveal the number of unique carbon atoms in the molecule, including those in the aromatic rings, the methylene group, the amide carbonyl group, and the tetrazole ring. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.

2D NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, several 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): This would establish proton-proton couplings within the same spin system, for example, showing the correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different structural fragments of the molecule, such as the link between the benzoyl group and the tetrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. For this compound (expected molecular formula C15H12FN5O), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within a few parts per million). This data is critical for confirming the elemental composition of the synthesized molecule and distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the amide group.

C=O stretching of the amide carbonyl group.

C-N stretching.

Aromatic C-H and C=C stretching.

C-F stretching from the fluorobenzyl group.

Vibrations associated with the tetrazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum would show absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic rings and other conjugated parts of the molecule. This analysis helps to characterize the chromophoric systems present.

Challenges and Future Directions in Academic Research on N 4 Fluorobenzyl 4 1h Tetrazol 1 Yl Benzamide

Development of Next-Generation Analogs with Enhanced Potency and Selectivity (preclinical focus)

A primary challenge in the preclinical development of N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is the systematic exploration of its structure-activity relationships (SAR) to create next-generation analogs with superior potency and selectivity. The core structure offers multiple points for chemical modification, each capable of influencing the compound's interaction with biological targets.

Fluorobenzyl Moiety: The position of the fluorine atom on the benzyl (B1604629) ring is critical. While the current structure specifies a 4-fluoro substitution, exploring 2-fluoro and 3-fluoro isomers is a logical first step. Furthermore, introducing additional substitutions, such as trifluoromethyl or methoxy (B1213986) groups, on the benzyl ring could enhance binding affinity and modulate pharmacokinetic properties. acs.org

Benzamide (B126) Linker: The amide bond is a crucial hydrogen bonding component. Modifications here are less common, but its replacement with bioisosteres like a 1,2,4-oxadiazole (B8745197) could improve metabolic stability and cell permeability. nih.gov

Tetrazole Phenyl Core: The central phenyl ring linking the amide and the tetrazole offers significant scope for derivatization. Adding small electron-withdrawing or donating groups could fine-tune the electronic properties of the entire molecule, impacting target engagement.

Tetrazole Ring: The tetrazole is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and bioavailability. researchgate.net While the 1H-tetrazol-1-yl isomer is specified, synthesizing the 2H-tetrazol-2-yl regioisomer is a key step, as regioisomers frequently exhibit different biological activities and physical properties.

Systematic SAR studies, guided by iterative cycles of design, synthesis, and biological testing, will be essential to unlock the therapeutic potential of this chemical scaffold.

Table 1: Proposed Analogs for SAR Studies and Their Rationale

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| Fluorobenzyl Ring | Move fluorine to 2- or 3-position | To probe positional effects on binding pocket interactions. |

| Add a second substituent (e.g., -CF3, -OCH3) | To enhance potency and modulate metabolic stability. acs.org | |

| Central Phenyl Ring | Introduce small groups (e.g., -Cl, -CH3) | To alter electronic properties and explore additional binding interactions. |

| Tetrazole Isomerism | Synthesize the 2H-tetrazol-2-yl regioisomer | Regioisomers can have distinct pharmacological profiles. |

| Amide Linker | Bioisosteric replacement (e.g., 1,2,4-oxadiazole) | To improve metabolic stability and pharmacokinetic properties. nih.gov |

Exploration of Novel Biological Pathways and Unconventional Therapeutic Applications (non-clinical)

The chemical architecture of this compound suggests it may interact with a wide range of biological targets. The benzamide moiety is present in numerous approved drugs with diverse mechanisms of action, including monoamine oxidase inhibitors like moclobemide. wikipedia.org Similarly, the tetrazole ring is a key pharmacophore in drugs targeting various conditions, from hypertension to allergies. nih.gov

Future non-clinical research should focus on broad, unbiased screening to uncover novel biological activities. Key research directions include:

Phenotypic Screening: Utilizing high-content imaging and cell-based assays to screen the compound against diverse cellular models of disease (e.g., cancer, fibrosis, neurodegeneration). This approach can identify therapeutic potential without a preconceived target.

Target Deconvolution: Once a phenotypic effect is observed, proteomic and genomic techniques can be employed to identify the specific molecular target or pathway being modulated.

Kinase Profiling: The benzamide scaffold is common in kinase inhibitors. nih.gov Screening against a broad panel of human kinases could reveal unexpected inhibitory activity relevant to oncology or inflammatory diseases.

GPCR and Ion Channel Screening: Benzamide and tetrazole derivatives have been reported to modulate G-protein coupled receptors (GPCRs) and ion channels. nih.gov Comprehensive screening against these target classes is warranted.

Enzyme Inhibition Assays: Tetrazoles can act as efficient metal chelators, suggesting potential inhibitory activity against metalloenzymes. nih.gov Screening against enzyme families like carbonic anhydrases or acetylcholinesterase, where benzamide derivatives have shown activity, could yield promising results. nih.gov

This exploratory approach moves beyond conventional, hypothesis-driven research and opens the door to discovering unconventional therapeutic applications for this chemical scaffold.

Advancement of Innovative Synthetic Methodologies for Sustainable Production

The classical synthesis of 5-substituted 1H-tetrazoles often involves the [3+2] cycloaddition of nitriles with azides, which can require harsh conditions and potentially hazardous reagents like sodium azide (B81097). jchr.orgjchr.org Similarly, amide bond formation typically relies on coupling reagents that generate stoichiometric waste. A significant challenge and opportunity lie in developing greener, more efficient, and scalable synthetic routes for this compound and its analogs.

Future research should focus on:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, allow for the construction of complex molecules like tetrazole derivatives in a single, atom-economical step, minimizing waste and simplifying purification. benthamdirect.comeurekaselect.com

Catalysis: Exploring novel metal-based or organocatalysts can enable tetrazole and amide synthesis under milder, more environmentally friendly conditions. eurekaselect.com The use of recyclable catalysts further enhances the sustainability of the process.

Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. This is particularly advantageous when working with potentially hazardous intermediates.

Solvent-Free and Water-Mediated Reactions: Conducting syntheses under neat (solvent-free) conditions or in water significantly reduces the environmental impact associated with volatile organic solvents. benthamdirect.comyoutube.com

Adopting these modern synthetic strategies will not only be crucial for the sustainable production of this compound for academic research but also for any potential future commercial development.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction in Chemical Biology

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid exploration of vast chemical spaces and the prediction of molecular properties. frontiersin.org For this compound, these computational tools present a significant opportunity to accelerate research and overcome challenges in analog design and property prediction.

Key applications include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of bioactive molecules to design novel analogs of the target compound. nih.govresearchgate.net These models can generate structures with optimized properties, such as high predicted binding affinity for a specific target and favorable drug-likeness. umich.edu

Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogs before they are synthesized, helping to prioritize the most promising candidates. nih.gov

ADMET Prediction: A major challenge in drug development is early-stage failure due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). In silico models can predict these properties with increasing accuracy, allowing researchers to filter out compounds likely to fail and focus on those with a higher probability of success. researchgate.netajchem-a.com

Synthesizability Scoring: A common pitfall of de novo design is the generation of molecules that are difficult or impossible to synthesize. Modern AI tools can incorporate retrosynthesis planning or synthesizability scores to ensure that the designed molecules are accessible through known chemical reactions. nih.gov

By integrating AI and ML, academic researchers can navigate the complexities of medicinal chemistry more efficiently, reducing the time and cost associated with discovering and optimizing novel therapeutic agents based on the this compound scaffold.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted challenges and diverse opportunities associated with this compound necessitate a highly collaborative and interdisciplinary research approach. The traditional "siloed" model of research is insufficient to fully exploit the potential of novel chemical matter. The future of drug discovery relies on the convergence of expertise from various scientific fields. rroij.comfrontiersin.org

Essential collaborations include:

Chemistry and Biology: Medicinal chemists are needed to design and synthesize analogs, while biologists and pharmacologists are required to perform the biological assays and elucidate mechanisms of action. indianabiosciences.org This iterative cycle of feedback is the cornerstone of drug discovery.

Computational and Experimental Science: Computational chemists and data scientists using AI can predict promising molecules, which are then synthesized and tested by experimental scientists. The resulting data is then fed back into the computational models to refine and improve their predictive power. nih.gov

Academia and Industry: Partnerships between academic labs, which often excel at early-stage discovery and innovation, and pharmaceutical companies, which have the resources for later-stage development and clinical trials, can accelerate the translation of promising compounds into viable therapies. acs.org

Open Science Initiatives: Sharing data, protocols, and compound libraries through open-access platforms can prevent the duplication of effort and foster a more collaborative research ecosystem, allowing scientists worldwide to contribute to the understanding and development of this chemical series.

Ultimately, the successful advancement of research on this compound will depend on building multidisciplinary teams that can collectively tackle the complex challenges of modern drug discovery. acs.org

Q & A

Q. How can X-ray crystallography elucidate the binding mode of this compound with its target?

- Methodological Answer : Co-crystallize the compound with DNA gyrase (e.g., E. coli GyrB) using hanging-drop vapor diffusion. Resolve structures at 1.8–2.2 Å resolution (synchrotron source). Analyze electron density maps in Coot and validate with PHENIX Refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.